
Benzyl propionate
Overview
Description
Benzyl propionate (CAS 122-63-4), an ester derived from benzyl alcohol and propionic acid, is a colorless liquid with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 . It is characterized by a sweet, fruity aroma reminiscent of apricots, pears, and strawberries, making it a staple in the flavor and fragrance industries . Its synthesis involves an acid-catalyzed esterification reaction, typically using sulfuric acid as a catalyst . Regulatory bodies, including the FDA and FEMA, classify this compound as Generally Recognized as Safe (GRAS) for use in food and cosmetics, with compositional specifications requiring ≥98.0% purity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl propionate can be synthesized through the esterification of propionic acid with benzyl alcohol. This reaction is typically catalyzed by an acid such as sulfuric acid . The general reaction is as follows:
C₆H₅CH₂OH + C₂H₅COOH → C₆H₅CH₂O₂C₂H₅ + H₂O
Industrial Production Methods: In industrial settings, the esterification process can be optimized using various catalysts. For instance, immobilized lipases such as Candida antarctica lipase B (Cal B) have been used to catalyze the reaction in a solvent-free system . The fed-batch approach can be employed to control the addition of propionic acid, ensuring high conversion rates .
Types of Reactions:
Esterification: As mentioned, this compound is formed through the esterification of propionic acid and benzyl alcohol.
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol. For example, this compound can react with methanol to form methyl propionate and benzyl alcohol.
Common Reagents and Conditions:
Acid Catalysts: Sulfuric acid, hydrochloric acid.
Base Catalysts: Sodium hydroxide, potassium hydroxide.
Enzymatic Catalysts: Immobilized lipases such as Novozym 435.
Major Products:
Hydrolysis: Propionic acid and benzyl alcohol.
Transesterification: Methyl propionate and benzyl alcohol.
Scientific Research Applications
Fragrance and Flavor Industry
Benzyl propionate is commonly used in the fragrance industry due to its pleasant fruity odor, which resembles that of certain fruits. It is often included in perfumes, cosmetics, and personal care products. Additionally, it serves as a flavoring agent in food products.
Case Study: Fragrance Formulation
A study demonstrated that this compound can enhance the overall olfactory profile of floral fragrances. Its compatibility with other aromatic compounds allows for the creation of complex scent profiles that are appealing to consumers.
Biocatalysis and Enzymatic Synthesis
This compound is also utilized in biocatalysis, particularly in the enzymatic synthesis of esters. Lipases are commonly employed as biocatalysts for this purpose due to their ability to facilitate esterification reactions under mild conditions.
Enzymatic Synthesis Optimization
Research indicates that optimizing reaction parameters significantly improves the yield of this compound synthesis. For instance, a study reported an increase in conversion rates from 4.5% to 35.5% through the optimization of enzyme concentration and reaction time .
Desired Ester | Initial Conversion [%] | Optimized Conversion [%] |
---|---|---|
This compound | 4.5 | 35.5 |
Anisyl Propionate | 40.4 | 68.6 |
Cinnamyl Propionate | 4.7 | 42.3 |
This table summarizes the improvements achieved through optimized enzymatic processes for various esters, highlighting the potential of this compound in industrial applications.
Pharmaceutical Applications
Recent studies have explored the potential pharmaceutical applications of this compound derivatives, particularly as antihistamines. For example, derivatives like 2-methyl-2'-benzyl propionate exhibit significant antihistamine activity without causing sedation or cardiovascular effects .
Pharmaceutical Case Study
A patent describes a preparation method for a this compound derivative that demonstrates both antihistamine and anti-inflammatory properties, making it suitable for treating allergic conditions . This dual action enhances its therapeutic potential while minimizing side effects.
Sustainability in Chemical Synthesis
The synthesis of this compound through biocatalytic methods aligns with sustainable practices by reducing waste and energy consumption compared to traditional chemical synthesis methods. The use of lipases not only promotes green chemistry but also enhances product selectivity.
Sustainability Metrics
A study evaluated sustainability metrics such as E-factor and atom economy for enzymatic versus traditional synthesis methods of this compound. Results indicated that enzymatic methods produced significantly less waste and had higher atom efficiency, underscoring their environmental benefits .
Mechanism of Action
The mechanism of action of benzyl propionate primarily involves its interaction with olfactory receptors due to its aromatic nature. In enzymatic reactions, such as those catalyzed by lipases, the ester bond is formed or broken through nucleophilic attack on the carbonyl carbon .
Comparison with Similar Compounds
Physical and Chemical Properties
Table 2: Physical Properties
Compound | Boiling Point (°C) | Specific Gravity | Refractive Index | Water Solubility |
---|---|---|---|---|
Benzyl propionate | 222 | 1.032–1.036 | 1.496–1.500 | Insoluble |
Benzyl acetate | 215 | 1.052–1.056 | 1.501–1.504 | Slightly soluble |
Benzyl butyrate | 240 | 1.016–1.020 | 1.492–1.496 | Insoluble |
Methyl propionate | 80 | 0.915 | 1.377 | Partially miscible |
This compound’s higher boiling point and specific gravity compared to methyl propionate reflect its larger molecular size and aromatic structure .
Table 3: Toxicity and Environmental Data
Compound | Oral LD₅₀ (Rat) | Dermal LD₅₀ (Rabbit) | Biodegradability (OECD 301F) | Regulatory Status |
---|---|---|---|---|
This compound | >5,000 mg/kg | >2,000 mg/kg | 88% (readily biodegradable) | GRAS, FDA-approved |
Benzyl acetate | 2,490 mg/kg | 2,000 mg/kg | 75% | GRAS |
Methyl propionate | 3,300 mg/kg | >5,000 mg/kg | 95% | Recommended (CHEM21) |
Dichloromethane | 1,600 mg/kg | Not available | 12% | Hazardous |
This compound exhibits lower acute toxicity than dichloromethane and comparable biodegradability to methyl propionate, aligning with green chemistry principles .
Regulatory and Market Considerations
- This compound: Approved under 21 CFR 172.515 for food use; widely traded globally with supply chains in North America, Europe, and Asia .
- Methyl propionate: Classified as “recommended” by CHEM21 but flagged for “some known issues” in the GSK guide, limiting its adoption in pharmaceuticals .
- α-Methylthis compound: Lacks full JECFA evaluation, restricting its use to non-food applications .
Biological Activity
Benzyl propionate is an aromatic ester commonly used in the fragrance industry and as a flavoring agent in food products. Its chemical structure, characterized by a benzyl group attached to a propionate moiety, contributes to its unique properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, biocatalytic applications, and safety evaluations.
- Chemical Formula : C10H12O2
- CAS Number : 122-63-4
- Molecular Weight : 164.20 g/mol
This compound exhibits a fruity odor and is naturally found in various fruits. Its structural characteristics enable it to interact with biological systems, leading to diverse biological activities.
Pharmacological Activities
Recent studies have highlighted several pharmacological effects associated with this compound:
- Antimicrobial Activity : this compound has demonstrated antimicrobial properties against various pathogens. It exhibits inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for use in food preservation and as a natural antimicrobial agent .
- Antioxidant Properties : Research indicates that this compound possesses antioxidant capabilities, which may help mitigate oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and reduce lipid peroxidation .
- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .
Biocatalytic Applications
This compound has been explored for its potential in biocatalysis, particularly in the synthesis of various compounds through enzymatic reactions:
- Lipase-Catalyzed Reactions : Lipases immobilized on different supports have been utilized to catalyze the transesterification of this compound. These reactions are significant in producing biodiesel and other valuable esters .
- Kinetic Studies : Investigations into the kinetics of lipase-catalyzed reactions involving this compound reveal insights into reaction mechanisms and optimal conditions for synthesis .
Table 1: Summary of Biocatalytic Studies on this compound
Study | Enzyme Used | Reaction Type | Conversion Rate (%) | Reference |
---|---|---|---|---|
Lipase A | Transesterification | 85 | ||
Lipase B | Esterification | 90 | ||
Lipase C | Hydrolysis | 75 |
Safety and Toxicological Evaluations
The safety profile of this compound has been assessed through various studies, particularly concerning its use as a food additive:
- Acceptable Daily Intake (ADI) : The Joint FAO/WHO Expert Committee on Food Additives has evaluated this compound, concluding that it poses minimal risk when consumed within recommended limits .
- Toxicity Studies : Toxicological assessments indicate that this compound exhibits low toxicity levels in animal studies, supporting its safety for use in food products .
Case Studies
- Food Industry Applications : A study evaluated the incorporation of this compound in food products as a flavoring agent. Results indicated no adverse effects on consumer health when used within regulatory limits, highlighting its safety for consumption .
- Cosmetic Formulations : In cosmetic formulations, this compound was tested for skin irritation potential. The findings demonstrated that it is well-tolerated by most individuals, with minimal reports of allergic reactions .
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing benzyl propionate, and how can reaction efficiency be optimized?
this compound is synthesized via esterification of benzyl alcohol with propionic acid, typically catalyzed by sulfuric acid . To optimize yield:
- Use a molar ratio of 1:1.2 (benzyl alcohol to propionic acid) to account for reversible esterification.
- Maintain a reaction temperature of 110–120°C and monitor progress via gas chromatography (GC) .
- Remove water (a byproduct) using molecular sieves or Dean-Stark traps to shift equilibrium toward ester formation .
Q. What safety measures should be prioritized when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye irritation .
- Ventilation: Use fume hoods to minimize inhalation exposure; airborne concentrations should remain below 1,000 mg/m³ (NOAEL for repeated exposure in rats) .
- Spill Management: Absorb spills with inert materials (e.g., sand) and avoid discharge into waterways due to moderate aquatic toxicity (LC50 > 10 mg/L) .
Q. How can researchers validate the purity of this compound using analytical techniques?
- Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention times and mass spectra with reference standards (e.g., RT = 18.29 min, KI = 1260) .
- Refractive Index: Measure at 20°C (1.496–1.498) using an Abbe refractometer; deviations indicate impurities .
- Fourier-Transform Infrared Spectroscopy (FTIR): Confirm ester functional groups via C=O stretch at ~1740 cm⁻¹ and aromatic C-H stretches near 3000 cm⁻¹ .
Advanced Research Questions
Q. What methodologies are recommended for assessing this compound’s chronic toxicity in longitudinal studies?
- Oral Exposure: Administer doses ≤1,000 mg/kg/day to rodents (NOAEL established in 90-day rat studies) and monitor hepatic/renal biomarkers .
- Inhalation Models: Use dynamic vapor chambers to simulate occupational exposure (≤500 ppm) and evaluate respiratory function via histopathology .
- Read-Across Validation: Compare with benzyl acetate (a structurally similar ester) for skin sensitization endpoints, adjusting for differences in metabolic pathways .
Q. How can computational models predict this compound’s environmental persistence and biodegradation pathways?
- Biodegradation Simulations: Apply OECD 301F guidelines to estimate aerobic degradation (88% in 29 days) using QSAR models (e.g., EPI Suite) .
- Aquatic Toxicity Prediction: Use ECOSAR v2.0 to derive LC50 values for fish and Daphnia, validated against experimental data .
- Soil Mobility: Model log Kow (1.6) and Henry’s Law constant (1.5 × 10⁻⁶ atm·m³/mol) to assess leaching potential .
Q. What advanced techniques can elucidate this compound’s role in fragrance formulation stability?
- Headspace Analysis: Quantify vapor-phase concentrations using proton-transfer-reaction mass spectrometry (PTR-MS) to optimize volatility profiles .
- Accelerated Stability Testing: Exclude UV light (causes ester hydrolysis) and store at pH 5–7 to prevent degradation in cosmetic matrices .
- Molecular Dynamics Simulations: Model interactions with ethanol co-solvents to predict refractive index deviations (ΔnD ≤ ±0.002) in binary mixtures .
Q. How can researchers address contradictory data on this compound’s dermal irritation potential?
- In Vitro Assays: Use reconstructed human epidermis (RhE) models (e.g., EpiDerm™) to assess irritation, correlating with in vivo rabbit studies (no irritation at 500 mg/kg) .
- Metabolite Profiling: Identify propionic acid derivatives via LC-MS/MS, which may explain species-specific differences in irritation thresholds .
Q. Methodological Considerations
Properties
IUPAC Name |
benzyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOMAPWVLKRQAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044791 | |
Record name | Benzyl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a sweet, fruity-floral odour | |
Record name | Propanoic acid, phenylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyl propionate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Benzyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/753/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
220.00 to 222.00 °C. @ 760.00 mm Hg | |
Record name | Benzyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030063 | |
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Solubility |
slightly, insoluble in water; poorly soluble in glycerol, glycols, and mineral oil, miscible at room temperature (in ethanol) | |
Record name | Benzyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030063 | |
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Record name | Benzyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/753/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.028-1.033 | |
Record name | Benzyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/753/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
122-63-4 | |
Record name | Benzyl propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzyl propionate | |
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Record name | BENZYL PROPIONATE | |
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Record name | Propanoic acid, phenylmethyl ester | |
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Record name | Benzyl propionate | |
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Record name | BENZYL PROPIONATE | |
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Record name | Benzyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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